molecular formula C8H6FNO4 B1334147 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone CAS No. 70978-39-1

5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

Cat. No. B1334147
CAS RN: 70978-39-1
M. Wt: 199.14 g/mol
InChI Key: YVTPUCHIOSGVSH-UHFFFAOYSA-N
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Description

5’-Fluoro-2’-hydroxy-3’-nitroacetophenone, also known as 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone, is an aromatic hydroxy ketone .


Synthesis Analysis

This compound can be synthesized from 5-fluoro-2-hydroxy-acetophenone via nitration .


Molecular Structure Analysis

The linear formula of this compound is FC6H2(OH)(NO2)COCH3 . For a more detailed molecular structure, you may refer to the 2D Mol file or the computed 3D SD file available in scientific databases .


Chemical Reactions Analysis

One of the known reactions involving 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone is its use to prepare 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone via catalytic hydrogenation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.14 . It has a melting point of 87-90 °C (lit.) .

Scientific Research Applications

1. Influence on Hydrogen Bonding and Fluorescence Properties

5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, a type of ortho-hydroxyacetophenone, has been studied for its effects on hydrogen bonding and fluorescence. Research has shown that ortho-hydroxyacetophenones exhibit interesting fluorescence properties due to intramolecular interactions and hydrogen bonds. These properties are particularly evident in non-polar solvents and the solid state at room temperature. This makes compounds like 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone potentially valuable in fluorescence-based applications (Filarowski et al., 2007).

2. Synthesis Improvements

Improvements in the synthesis of 5'-Fluoro-2'-hydroxyacetophenone have been reported. The optimized synthesis process involves esterification of p-aminophenol followed by Fries rearrangement, hydrolysis, and fluorination. Such advancements in synthesis methods enhance the availability and purity of this compound for further research and application (Zhao Xiang-kui, 2009).

3. Applications in Molecular Structure Studies

Studies on related compounds, such as 5-chloro-3-nitro-2-hydroxyacetophenone, have focused on their molecular structure, including conformational changes and intramolecular hydrogen bonding. These studies provide insights into the behavior of similar compounds, like 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, under various conditions, which can be crucial in material science and molecular engineering (Pagacz-Kostrzewa et al., 2023).

4. Antibacterial Activity Research

Research on 2-hydroxy-4-isopropoxy-5-nitroacetophenone, a related compound, has shown that its derivatives possess antibacterial properties. This suggests potential antimicrobial applications for 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, as its structural similarity might confer similar properties (Parekh & Desai, 2006).

5. Fluorescence-Based Technologies

The development of new classes of fluorophores, including derivatives of 2-nitroacetophenone, highlights the potential use of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone in fluorescence-based biomedical applications. These compounds exhibit unique optical properties that could be beneficial in developing fluorescent probes for biological systems (Park et al., 2015).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTPUCHIOSGVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374582
Record name 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Fluoro-2'-hydroxy-3'-nitroacetophenone

CAS RN

70978-39-1
Record name 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-Fluoro-2-hydroxyacetophenone (20.0 g) was dissolved in concentrated sulphuric acid (150 ml), and the mixture was cooled to -20° C. A mixture of concentrated nitric acid (17.0 ml; s.g. 1.42) in concentrated sulphuric acid (18.0 ml) was then added to it, dropwise with stirring, keeping the temperature of the reaction mixture between -15° and -5° C. The reaction mixture was then allowed to warm up to -5° C. and was poured into iced water (2 liters). The yellow precipitated product was filtered off and recrystallised from ethanol to give 5-fluoro-2-hydroxy-3-nitroacetophenone (11.9 g), m.p. 87°-90° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Conc. HNO3 (22.49 g, 357 mmol) was added to a solution 1-(5-fluoro-2-hydroxyphenyl)ethanone (50 g, 325 mmol) in acetic acid (300 mL) at 0° C. and stirring was continued at 20° C. for 3 h. The reaction mixture was quenched with ice cold water. The separated solid was filtered and washed with cold water and dried to afford 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone (Int-19) (65 g, 98.48% yield) as pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 12.6 (1H, s), 8.3-8.2 (1H, dd), 8.2-8.1 (1H, dd), 2.7 (3H, s) ppm.
Name
Quantity
22.49 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Martin - 2013 - books.google.com
… H Synthesis NH2 COCH3 -Preparation by catalytic hydrogenation of 5-fluoro2-hydroxy-3-nitroacetophenone in the presence of 5% Pd/C in ethanol at 25 [505,1190], (99%) [505] …
Number of citations: 9 books.google.com
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com
M Funke, D Thimm, AC Schiedel… - Journal of Medicinal …, 2013 - ACS Publications
8-Amido-chromen-4-one-2-carboxylic acid derivatives were identified as novel agonists at the G protein-coupled orphan receptor GPR35. They were characterized by a β-arrestin …
Number of citations: 43 pubs.acs.org
B COCH - Springer
Number of citations: 0

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